molecular formula C15H14N4O2S2 B2640875 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034458-83-6

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2640875
CAS No.: 2034458-83-6
M. Wt: 346.42
InChI Key: PAZDVKHVFJTUMK-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone in the presence of a catalyst can form the thieno[2,3-d]pyrimidine core.

    Introduction of the Nicotinamide Moiety: The nicotinamide group can be introduced through a nucleophilic substitution reaction. This involves reacting the thieno[2,3-d]pyrimidine intermediate with a nicotinoyl chloride derivative in the presence of a base.

    Methylthio Substitution: The final step involves the introduction of the methylthio group. This can be achieved by reacting the intermediate with a methylthiolating agent, such as methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nicotinoyl chloride, methyl iodide, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit key enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cancer cell growth and inducing apoptosis. Additionally, its antimicrobial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.

    6-substituted thieno[2,3-d]pyrimidines: Studied for their anticancer properties and folate receptor selectivity.

Uniqueness

2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methylthio group and nicotinamide moiety contribute to its unique pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-22-13-10(3-2-5-17-13)12(20)16-6-7-19-9-18-14-11(15(19)21)4-8-23-14/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZDVKHVFJTUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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